REACTION_CXSMILES
|
[N:1]([C:4]1[C:5]([Cl:23])=[C:6]2[CH:12]=[CH:11][N:10]([Si:13]([CH:20]([CH3:22])[CH3:21])([CH:17]([CH3:19])[CH3:18])[CH:14]([CH3:16])[CH3:15])[C:7]2=[N:8][CH:9]=1)=[N+]=[N-].[H][H]>C(OCC)(=O)C.[Pd]>[Cl:23][C:5]1[C:4]([NH2:1])=[CH:9][N:8]=[C:7]2[N:10]([Si:13]([CH:17]([CH3:19])[CH3:18])([CH:20]([CH3:22])[CH3:21])[CH:14]([CH3:15])[CH3:16])[CH:11]=[CH:12][C:6]=12
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
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N(=[N+]=[N-])C=1C(=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)Cl
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
100 mg
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Type
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catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
This suspension was stirred at RT and under 1 atmosphere
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solid was removed by filtration over Celite®
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated in vacuo
|
Type
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CUSTOM
|
Details
|
The crude product was purified by flash chromatography (silica gel, 95% hexanes, 5% ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1N)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 730 mg | |
YIELD: PERCENTYIELD | 43.5% | |
YIELD: CALCULATEDPERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |